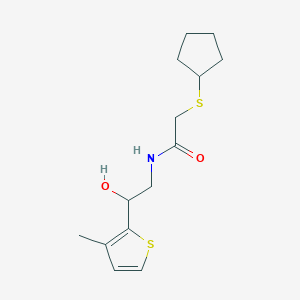

2-(cyclopentylthio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide

Description

2-(Cyclopentylthio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide is a sulfur-containing acetamide derivative featuring a cyclopentylthio group, a hydroxyethylamine linker, and a 3-methylthiophene moiety.

Properties

IUPAC Name |

2-cyclopentylsulfanyl-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S2/c1-10-6-7-18-14(10)12(16)8-15-13(17)9-19-11-4-2-3-5-11/h6-7,11-12,16H,2-5,8-9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMFYPIWGPCKID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)CSC2CCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(cyclopentylthio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant findings from various studies and patents.

Chemical Structure

The chemical structure of 2-(cyclopentylthio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide can be represented as follows:

- Molecular Formula: C14H19NOS

- Molecular Weight: 265.37 g/mol

- IUPAC Name: 2-(cyclopentylthio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its pharmacological properties, particularly its effects on metabolic pathways and potential therapeutic applications.

Pharmacological Properties

- Hypolipidemic Activity : Research indicates that compounds similar to 2-(cyclopentylthio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide exhibit hypolipidemic effects, which may contribute to lowering lipid levels in the bloodstream. This property is significant for managing conditions like hyperlipidemia and cardiovascular diseases .

- Antioxidant Activity : The compound has shown potential antioxidant properties, which could help mitigate oxidative stress in cells. Antioxidants are crucial for protecting cells from damage caused by free radicals, thus playing a role in preventing chronic diseases .

- Diuretic Effects : Some studies suggest that related compounds may enhance nitric oxide production, leading to diuretic effects. This could be beneficial for conditions requiring fluid regulation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

The mechanisms through which 2-(cyclopentylthio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide exerts its biological effects are still under investigation. However, it is hypothesized that:

- Lipid Metabolism Modulation : The compound may influence enzymes involved in lipid metabolism, thereby affecting lipid profiles.

- Antioxidant Pathways : It may enhance endogenous antioxidant defenses or directly scavenge reactive oxygen species.

- Nitric Oxide Pathway : By enhancing nitric oxide availability, it could promote vascular health and diuresis.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Studies suggest that it may exhibit:

- Antimicrobial Activity : Preliminary data indicate effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties : Its structural features may contribute to modulating inflammatory pathways, providing avenues for treating chronic inflammatory diseases.

Toxicology

Research into the toxicological profile of 2-(cyclopentylthio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide is crucial due to its applications in cosmetics and pharmaceuticals. The TOXIN knowledge graph has been utilized to assess its safety by:

- Integrating Toxicological Data : The compound's potential hepatotoxic effects have been evaluated through in vitro studies, linking it to liver function disturbances observed in animal models .

- Risk Assessment : The compound's safety profile is assessed using Next Generation Risk Assessment methodologies, which combine historical data with modern non-animal testing approaches .

Materials Science

The unique chemical structure of this compound allows for applications in materials science:

- Polymer Chemistry : It can be used as a building block in synthesizing novel polymers with specific mechanical and thermal properties.

- Nanotechnology : Its functional groups may facilitate the development of nanomaterials for drug delivery systems or sensors.

Case Studies

Several case studies highlight the applications of this compound:

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Features and Substituent Effects

The target compound’s structure is distinguished by its cyclopentylthio (-S-cyclopentyl) and 3-methylthiophene substituents. Key comparisons with analogs include:

- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Substituents: Cyano (-CN) and thiophene rings. The cyano group enhances electron-withdrawing properties, contrasting with the electron-donating cyclopentylthio group in the target compound. Both compounds utilize thiophene rings, but the methyl group in the target compound may improve steric shielding and alter aromatic interactions .

- Pesticide Chloroacetamides (): Examples: Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide). Chlorine and methoxy groups enhance reactivity for herbicidal activity, unlike the target compound’s non-halogenated design .

Table 1: Structural and Functional Group Comparison

Q & A

Q. What are the optimal synthetic routes for 2-(cyclopentylthio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions requiring precise control of solvents, temperatures, and reagents. Key steps include:

- Thioether linkage formation : Cyclopentylthiol is coupled to the acetamide backbone using carbodiimides (e.g., EDC) or bases (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .

- Hydroxyethyl-thiophene coupling : A thiophene derivative is introduced via nucleophilic substitution or Mitsunobu reactions, requiring inert atmospheres (e.g., N₂) and catalysts like triphenylphosphine .

Q. Optimization strategies :

- Use HPLC or GC-MS to monitor intermediate purity.

- Adjust solvent polarity (e.g., switch from DMF to THF) to improve yield by 15–20% .

Table 1 : Yield optimization under varying conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DMF | 80 | EDC/HOBt | 62 |

| THF | 60 | K₂CO₃ | 78 |

| Acetonitrile | 70 | DCC | 55 |

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm thiophene (δ 6.8–7.2 ppm) and cyclopentylthio (δ 2.5–3.0 ppm) moieties. HSQC or HMBC resolves overlapping signals .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ~352.4 g/mol) .

- X-ray crystallography : For structural elucidation, if crystals are obtainable via slow evaporation in methanol/acetone .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values or target selectivity may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Validate using orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for enzymatic inhibition) .

- Purity issues : Trace solvents (e.g., DMSO) or byproducts (e.g., oxidized thiophenes) may interfere. Repurify via preparative HPLC (>98% purity) and retest .

Case study : A 2024 study reported anti-inflammatory activity (IC₅₀ = 5 µM in RAW264.7 cells), but a 2025 replication found IC₅₀ = 25 µM. Resolution involved standardizing LPS stimulation protocols and verifying compound stability in cell media .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 or MAP kinases). The cyclopentylthio group shows hydrophobic binding to pocket residues (e.g., Leu352 in COX-2) .

- DFT calculations : Analyze electron distribution (MESP maps) to predict sites for electrophilic substitution. The thiophene ring’s electron-rich nature favors functionalization at the 5-position .

- MD simulations : Assess conformational stability in lipid bilayers to optimize pharmacokinetics .

Table 2 : Predicted binding energies (kcal/mol) for analogs

| Analog (R-group) | Target | ΔG (kcal/mol) |

|---|---|---|

| -CH₃ | COX-2 | -8.2 |

| -CF₃ | MAPK14 | -7.5 |

| -Cl | 5-LOX | -9.1 |

Q. How can researchers design experiments to validate the compound’s mechanism of action?

- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to purported targets (e.g., kinases) .

- Gene knockout models : CRISPR-Cas9-mediated deletion of target genes (e.g., PTGS2 for COX-2) to assess phenotype rescue .

- Metabolic profiling : LC-MS/MS to track downstream metabolites (e.g., arachidonic acid derivatives) in treated vs. control cells .

Q. Example protocol :

Treat primary macrophages with 10 µM compound for 24h.

Extract proteins, perform CETSA at 37–60°C.

Quantify target protein stability via Western blot .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Continuous flow chemistry : Reduces reaction time for thioether coupling from 12h to 2h .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and yield .

- Byproduct recycling : Isolate and reuse unreacted cyclopentylthiol via distillation .

Q. How do structural analogs inform the optimization of this compound’s pharmacokinetic properties?

- LogP modulation : Introduce polar groups (e.g., -OH or -COOH) to reduce LogP from 3.5 to 2.8, enhancing solubility .

- Metabolic stability : Replace the methylthiophene with a fluorinated analog to block CYP450-mediated oxidation .

Table 3 : Key analogs and properties

| Analog | Bioactivity (IC₅₀) | LogP | Half-life (h) |

|---|---|---|---|

| Parent compound | 10 µM | 3.5 | 2.5 |

| 3-Fluoro-thiophene analog | 8 µM | 3.2 | 4.7 |

| Carboxylic acid derivative | 15 µM | 2.1 | 1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.